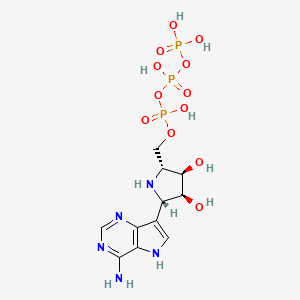

Galidesivir triphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Galidesivir triphosphate is an active metabolite of the antiviral compound galidesivir, which is an adenosine nucleoside analog. This compound has shown broad-spectrum antiviral activity against various RNA viruses, including those responsible for diseases such as Ebola, Marburg, yellow fever, Zika, and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . This compound functions by inhibiting the RNA-dependent RNA polymerase (RdRp) of these viruses, thereby preventing viral replication .

準備方法

Synthetic Routes and Reaction Conditions: Galidesivir is synthesized through a multi-step chemical process that involves the modification of adenosine. The final step involves the phosphorylation of galidesivir to produce galidesivir triphosphate, which is catalyzed by cellular kinases .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis followed by purification processes to ensure the compound’s purity and efficacy. The production process is optimized to maximize yield and minimize impurities .

化学反応の分析

Types of Reactions: Galidesivir triphosphate primarily undergoes incorporation into viral RNA by the viral RNA-dependent RNA polymerase. This incorporation leads to premature termination of the RNA strand, effectively halting viral replication .

Common Reagents and Conditions: The phosphorylation of galidesivir to its triphosphate form is facilitated by cellular kinases, which are enzymes that catalyze the transfer of phosphate groups . This reaction occurs under physiological conditions within the host cell .

Major Products Formed: The primary product formed from the reaction of galidesivir with cellular kinases is this compound, which is the active antiviral agent .

科学的研究の応用

Galidesivir triphosphate has been extensively studied for its antiviral properties. It has shown efficacy in vitro and in vivo against a range of RNA viruses, making it a promising candidate for the treatment of viral infections such as Ebola, Marburg, yellow fever, Zika, and SARS-CoV-2 . In addition to its antiviral applications, this compound is also being investigated for its potential use in treating other viral diseases and as a broad-spectrum antiviral agent .

作用機序

Galidesivir triphosphate exerts its antiviral effects by binding to the viral RNA-dependent RNA polymerase at the site where the natural nucleotide would bind . This binding leads to a structural change in the viral enzyme due to altered electrostatic interactions, resulting in the premature termination of the elongating RNA strand . This mechanism effectively halts viral replication and prevents the spread of the virus within the host .

類似化合物との比較

- Remdesivir triphosphate

- Favipiravir ribonucleoside triphosphate

- Ribavirin triphosphate

Comparison: Galidesivir triphosphate, like remdesivir triphosphate and favipiravir ribonucleoside triphosphate, is a nucleoside analog that targets the viral RNA-dependent RNA polymerase . this compound has shown a higher affinity for the RNA polymerase of certain viruses compared to other nucleoside analogs . This higher affinity may contribute to its enhanced antiviral efficacy in some cases .

特性

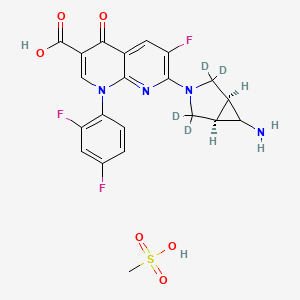

分子式 |

C11H18N5O12P3 |

|---|---|

分子量 |

505.21 g/mol |

IUPAC名 |

[[(2R,3R,4S,5S)-5-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-3,4-dihydroxypyrrolidin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H18N5O12P3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(18)9(17)5(16-7)2-26-30(22,23)28-31(24,25)27-29(19,20)21/h1,3,5,7,9-10,13,16-18H,2H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t5-,7+,9-,10+/m1/s1 |

InChIキー |

NMSMIMMTMMGSHI-KUBHLMPHSA-N |

異性体SMILES |

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

正規SMILES |

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)

![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)

![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)

![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)